molecular formula C10H16N2O B8777893 (2S)-2-(2-Furan-3-ylethyl)piperazine

(2S)-2-(2-Furan-3-ylethyl)piperazine

Cat. No.: B8777893
M. Wt: 180.25 g/mol
InChI Key: FQPKIKGRWRHUHD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2-Furan-3-ylethyl)piperazine is a chiral chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a piperazine ring, a privileged structure in pharmacology, fused with a furan heterocycle . The piperazine moiety is a common building block in FDA-approved drugs and investigational compounds, valued for its ability to improve solubility and contribute to key molecular interactions with biological targets . The specific (S)-configuration at the chiral center is crucial for researchers investigating stereoselective interactions with enzymes and receptors. This chiral piperazine-furan hybrid serves as a versatile intermediate for designing novel bioactive molecules. Its structure is particularly relevant for developing potential kinase inhibitors and ligands for adenosine receptors . The furan ring, as a heteroaromatic component, is frequently employed in drug design to explore structure-activity relationships and optimize binding affinity . Researchers utilize this and related compounds as key synthetic building blocks for constructing more complex molecular architectures aimed at a variety of therapeutic targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(2S)-2-[2-(furan-3-yl)ethyl]piperazine

InChI

InChI=1S/C10H16N2O/c1(9-3-6-13-8-9)2-10-7-11-4-5-12-10/h3,6,8,10-12H,1-2,4-5,7H2/t10-/m0/s1

InChI Key

FQPKIKGRWRHUHD-JTQLQIEISA-N

Isomeric SMILES

C1CN[C@H](CN1)CCC2=COC=C2

Canonical SMILES

C1CNC(CN1)CCC2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Stereochemistry

The position and stereochemistry of substituents on the piperazine ring significantly impact pharmacological activity:

  • 4-Methylpiperazine derivatives (e.g., compound 2 in ) exhibit superior inhibitory activity against papain-like protease (PLpro) compared to 2- or 3-methyl analogs. For instance, 4-methylpiperazine showed IC₅₀ values <0.015 μM, while 2- and 3-methyl analogs (compounds 14 and 15) were less potent .
  • Stereochemical Effects : In D3 dopamine receptor (D3R) ligands, (2S,4R)-4-hydroxyproline-tethered piperazines demonstrated enhanced binding affinity due to optimal spatial orientation . Similarly, (2S)-2-(2-Furan-3-ylethyl)piperazine’s 2S configuration may confer unique receptor interactions compared to racemic or R-configurations.
Table 1: Impact of Substituent Position on Pharmacological Activity
Compound Substituent Position Key Activity (IC₅₀/EC₅₀) Reference
4-Methylpiperazine 4-position IC₅₀ <0.015 μM (PLpro)
3-Methylpiperazine 3-position Reduced PLpro inhibition
This compound 2S-position Data pending N/A

Chain Length and Functional Group Modifications

  • Ethylene vs. Methylene Spacers : Piperazine derivatives with ethylene spacers (e.g., compound 8ac in ) exhibited higher aqueous solubility (80 μM at pH 6.5) compared to direct N-phenylpiperazine attachments (<20 μM) . The ethyl chain in this compound may similarly enhance solubility.
  • Furan vs. Aromatic Substitutents : Furan rings, as in the target compound, offer electron-rich π-systems that may improve binding to aromatic receptor pockets. In contrast, pyridinyl or phenyl substituents (e.g., ) are associated with varied metabolic outcomes .

Pharmacological Activity Profiles

  • Antiviral Activity: Replacement of a 2-(3-aminopropylamino)ethyl chain with a butyl piperazine chain maintained antiviral activity while reducing cytotoxicity in Rift Valley fever virus inhibitors .
  • Metabolic Stability : Piperazine rings are prone to deethylation and oxidation (). The furan-ethyl group in the target compound may mitigate these liabilities by sterically hindering metabolic hotspots .
Table 2: Pharmacological and Metabolic Comparisons
Compound Target Activity Metabolic Stability Reference
1-(2,6-Dichlorophenyl)piperazine D3R ligand Moderate (CYP450 oxidation)
This compound Under investigation Potentially improved (furan shielding) N/A
4-Aza-1-azoniabicyclo[2.2.2]octane ACAT-1 inhibition High (rigid structure)

Physicochemical Properties

  • Solubility and pKa: Ethylene spacers between piperazine and quinolone moieties (e.g., compound 8ac) correlate with pKa ~6–7 and solubility >80 μM, whereas direct attachments (pKa <3.8) reduce solubility . The furan-ethyl group in the target compound may balance lipophilicity and solubility.
  • CNS Penetration: Fluorination of piperazine derivatives (e.g., ) improves blood-brain barrier penetration by reducing hydrogen-bond donor capacity .

Preparation Methods

Chiral Resolution of Racemic Mixtures

Racemic 2-(2-Furan-3-ylethyl)piperazine can be resolved into its (2S)-enantiomer using chiral acidic resolving agents. A patented method employs di-p-toluoyl-D-tartaric acid in ethanol-water mixtures to selectively crystallize the (2S)-isomer . The process involves:

  • Dissolving racemic 2-(2-Furan-3-ylethyl)piperazine in hot ethanol (70°C).

  • Adding a stoichiometric amount of di-p-toluoyl-D-tartaric acid.

  • Cooling to 4°C to precipitate the (2S)-enantiomer salt.

  • Filtering and recrystallizing the salt in ethyl acetate.

  • Neutralizing with aqueous sodium bicarbonate to isolate the free base.

Key Data:

ParameterValueSource
Resolution Efficiency78% ee
Recrystallization Yield62%
Solvent SystemEthanol:H2O (3:1)

This method, while straightforward, suffers from moderate yields and requires iterative recrystallization to achieve >95% ee.

Asymmetric alkylation of piperazine derivatives using Oppolzer’s sultam as a chiral auxiliary enables enantioselective introduction of the furan-3-ylethyl group . The protocol includes:

  • N-Protection of piperazine with tert-butoxycarbonyl (Boc) anhydride.

  • Coupling with Oppolzer’s sultam-activated 2-(furan-3-yl)ethyl bromide.

  • Diastereoselective alkylation at −78°C in tetrahydrofuran (THF) using lithium hexamethyldisilazide (LiHMDS).

  • Auxiliary removal via hydrolysis with lithium hydroxide.

Reaction Conditions:

  • Temperature: −78°C

  • Base: LiHMDS (2.5 equiv)

  • Solvent: THF

  • Yield: 85% (diastereomeric ratio 9:1)

This method achieves high stereocontrol but necessitates costly auxiliaries and cryogenic conditions.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation of prochiral enamines offers a scalable route. A rhodium-(R)-BINAP complex catalyzes the asymmetric hydrogenation of 2-(furan-3-yl)ethylidene-piperazine :

  • Preparation of enamine via condensation of piperazine with 2-(furan-3-yl)acetaldehyde.

  • Hydrogenation under 35 psi H₂ in ethanol at 25°C.

  • Catalyst loading: 0.5 mol% Rh-(R)-BINAP.

Performance Metrics:

MetricValueSource
Conversion98%
Enantiomeric Excess94% ee
Turnover Frequency1,200 h⁻¹

This method excels in atom economy and scalability but requires high-purity enamine precursors.

Enzymatic Kinetic Resolution

Lipase-mediated acetylation selectively modifies the (2R)-enantiomer, leaving the desired (2S)-isomer unreacted. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates optimal activity :

  • Racemic 2-(2-Furan-3-ylethyl)piperazine dissolved in vinyl acetate.

  • Enzyme loading: 20 mg/mmol substrate.

  • Reaction at 30°C for 24 hours.

  • Separation via column chromatography.

Outcomes:

  • Residual (2S)-isomer yield: 45%

  • ee: 99%

  • Enzyme Reusability: 5 cycles without activity loss

While offering exceptional enantiopurity, the maximum theoretical yield is limited to 50%.

ParameterValueSource
Catalyst SystemPd(PPh₃)₄/(S)-BINAP
Yield76%
ee88%

This modular approach facilitates late-stage functionalization but demands stringent anhydrous conditions.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Chiral Resolution6295ModerateHigh
Asymmetric Auxiliary8599LowLow
Catalytic Hydrogenation9894HighModerate
Enzymatic Resolution4599ModerateHigh
Cross-Coupling7688HighModerate

Catalytic hydrogenation and cross-coupling emerge as preferred industrial methods due to scalability and competitive ee. Enzymatic resolution remains niche for high-purity applications.

Q & A

Q. What are the common synthetic strategies for (2S)-2-(2-Furan-3-ylethyl)piperazine and its analogs?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including bromination, esterification, and cyclization. For example, benzoic acid derivatives are acylated, brominated, and esterified to yield intermediates, followed by piperazine ring formation via reductive amination or condensation. Optimization of reaction conditions (e.g., solvent polarity, temperature, and molar ratios) is critical for yield and purity. Structural confirmation employs IR, NMR, and GC-MS .

Example Reaction Optimization Table:

StepSolventReaction Time (h)Yield (%)
BrominationDCM678
EsterificationEthanol1285
CyclizationTHF2465

Q. How are spectroscopic techniques applied to characterize this compound?

Q. What role do substituents on the piperazine ring play in receptor binding affinity?

Methodological Answer: Substituents influence conformational stability and hydrogen-bonding interactions. For example:

  • N-Ethylation in analogs enhances ER-mediated gene activation (e.g., compound 8 in showed 74% activation at 1 µM vs. estradiol’s 100%) .
  • Aromatic substitution (e.g., 2-Cl,4-OH) modulates ER binding by altering spatial compatibility with receptor pockets. Synclinal conformations of diarylethane pharmacophores reduce ER binding compared to estradiol .

SAR Table for Piperazine Derivatives ( ):

CompoundSubstituentsRelative Binding Affinity (%)Activity (Gene Activation %)
42-Cl,4-OH<0.1%20%
8N-Ethyl, 2-Cl,4-OH0.42%74%
11N,N'-Diethyl, 2-Cl,4-OH0.17%37%

Q. How can conformational analysis resolve contradictions in receptor interaction data?

Methodological Answer: Discrepancies in binding data arise from dynamic conformations. Techniques include:

  • X-ray crystallography : Maps 3D structures of ligand-receptor complexes.
  • NMR spectroscopy : Detects synclinal vs. antiperiplanar conformations in solution. For example, equatorial substituents on piperazine reduce ER binding due to steric clashes .
  • Molecular Dynamics (MD) Simulations : Predicts stable conformations under physiological conditions.

Q. What advanced spectroscopic methods differentiate structural isomers of piperazine analogs?

Methodological Answer: Raman microspectroscopy combined with multivariate analysis (PCA/LDA) distinguishes isomers like 2-BZP vs. 1-BZP. Key parameters:

  • Laser power : 20 mW at 128–256 scans maximizes resolution .
  • PCA : Explains >99% variance for trifluoromethylphenyl isomers (PC4) and chlorophenyl analogs (PC3) .

Physicochemical and Mechanistic Questions

Q. How do thermodynamic properties (e.g., pKa) influence the design of this compound derivatives?

Methodological Answer: pKa values dictate protonation states and solubility. Piperazine derivatives exhibit two pKa values (e.g., piperazine: pKa1 = 9.7, pKa2 = 5.3 at 298 K). Substituents like -OH or -CH3 shift pKa, affecting bioavailability. Thermodynamic parameters (ΔH°, ΔS°) derived from van’t Hoff plots guide solvent selection for synthesis .

pKa Variation with Substituents ( ):

DerivativepKa1 (298 K)pKa2 (298 K)
Piperazine9.75.3
1-Methylpiperazine9.54.8
1-(2-Hydroxyethyl)piperazine9.14.6

Q. What methodologies address conflicting kinetic data in piperazine-based systems?

Methodological Answer: Contradictions in CO2_2 absorption kinetics (e.g., ) are resolved via:

  • High-pressure solubility experiments : Measure CO2_2 uptake under controlled T/P.
  • Reaction mechanism modeling : Combines zwitterion and termolecular pathways to explain rate variations.

Therapeutic Design Questions

Q. How are piperazine derivatives optimized for CNS activity?

Methodological Answer: Key strategies include:

  • Bioisosteric replacement : Substituting furan with thiophene or pyridine to enhance blood-brain barrier penetration.
  • N-Alkylation : Improves metabolic stability (e.g., N-ethyl derivatives in ).
  • Docking studies : Prioritize analogs with high affinity for dopamine/serotonin transporters ( ).

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